4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Description

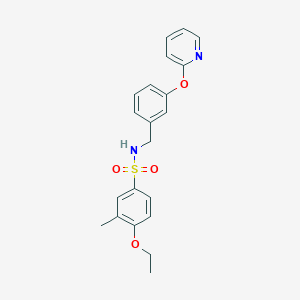

4-Ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-methyl-substituted benzene ring linked to a sulfonamide group. The N-substituent consists of a benzyl moiety attached to a pyridin-2-yloxy group at the 3-position of the benzyl ring (Fig. 1). This compound has a molecular formula of C₂₃H₂₅N₂O₃S and a molecular weight of 403.4 g/mol .

Properties

IUPAC Name |

4-ethoxy-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-3-26-20-11-10-19(13-16(20)2)28(24,25)23-15-17-7-6-8-18(14-17)27-21-9-4-5-12-22-21/h4-14,23H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKAZEZFRMHPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and antioxidant effects, supported by relevant research findings and data tables.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of various sulfonamide precursors with pyridine derivatives. The synthesis pathway often employs methods such as palladium-mediated reactions and amidation techniques to achieve the desired compound structure .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives of benzenesulfonamides have shown substantial inhibition of carrageenan-induced rat paw edema, with compounds achieving over 90% inhibition at specific concentrations .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Compound A | 94.69 | 0.5 |

| Compound B | 89.66 | 0.5 |

| Compound C | 87.83 | 0.5 |

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogens. Studies reveal that related benzenesulfonamides possess minimum inhibitory concentrations (MICs) in the range of 6.28 to 6.72 mg/mL against bacteria such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

| Pathogen | Compound | MIC (mg/mL) |

|---|---|---|

| E. coli | Compound D | 6.72 |

| S. aureus | Compound E | 6.63 |

| P. aeruginosa | Compound F | 6.67 |

| C. albicans | Compound G | 6.63 |

3. Antioxidant Activity

In terms of antioxidant potential, some studies report that related compounds exhibit comparable efficacy to Vitamin C, with IC50 values around 0.3287 mg/mL for certain derivatives . This suggests a promising role for the compound in combating oxidative stress.

Case Studies

A notable case study involved the evaluation of a series of benzenesulfonamide derivatives, including those structurally related to our compound of interest, which demonstrated varied biological activities in vitro and in vivo models .

Case Study Highlights:

- Objective: Assess the anti-inflammatory and antimicrobial properties.

- Methodology: In vivo models for inflammation and in vitro tests for microbial susceptibility.

- Results: Significant reduction in inflammation markers and bacterial growth inhibition was observed.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzenesulfonamide Derivatives

Below is a detailed comparison of 4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide with structurally or functionally related benzenesulfonamides.

Structural Analogues

Key Observations :

- Heterocyclic Diversity: Pyridazinone (compound 5a) and thiadiazole (compound 10) derivatives prioritize heterocyclic cores for specific enzyme interactions, whereas the target compound’s pyridinyloxy group may favor kinase or GPCR binding .

Pharmacological and Physicochemical Properties

- Biological Activity: While direct data are lacking, VEGFR-2 inhibitors like compound 10 (IC₅₀ ~ nM range) highlight the importance of sulfonamide-linked enaminones or heterocycles for kinase targeting . The pyridinyloxy group in the target compound may similarly engage in hydrogen bonding with kinase ATP pockets.

Q & A

Q. How can the synthesis of 4-ethoxy-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including:

- Etherification : Introduce the pyridin-2-yloxy group via nucleophilic aromatic substitution under anhydrous conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Sulfonamide Coupling : Use HATU or EDCI as coupling agents for benzylamine intermediates, with reaction monitoring via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio for benzylamine:sulfonyl chloride) and use inert atmospheres to prevent oxidation .

Q. What advanced techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet) and pyridinyl protons (δ ~6.8–8.5 ppm) .

- HRMS : Validate molecular weight (C₂₂H₂₃N₂O₄S; theoretical [M+H]⁺ = 435.1382) .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., ethoxy group cleavage) .

Advanced Research Questions

Q. What strategies are effective for identifying molecular targets and mechanisms of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinase or phosphatase panels (e.g., 96-well format with ATP-Glo® detection) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to proteins like COX-2 or PDGFR (PDB: 3HKC as a reference) .

- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular proliferation assays (e.g., IC₅₀ shifts in knockout vs. wild-type cells) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships .

Q. What computational tools are recommended for predicting metabolic pathways and reactive intermediates?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian 16 to model ethoxy group oxidation pathways (e.g., cytochrome P450-mediated demethylation) .

- Machine Learning : Train ADMET predictors with datasets like PubChem BioAssay to forecast hepatic clearance or CYP inhibition .

Q. How can regioselectivity challenges in pyridinyl-ether synthesis be mitigated?

- Methodological Answer :

- Directing Groups : Install temporary protecting groups (e.g., Boc on benzylamine) to steer electrophilic substitution .

- Microwave-Assisted Synthesis : Enhance reaction specificity using controlled microwave irradiation (e.g., 150°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.